[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol
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Overview
Description
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol is a complex organic compound that features a methoxynaphthalene moiety attached to a dimethylsilyl group, which is further connected to a phenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the reaction of 1-bromo-4-methoxynaphthalene with a suitable organometallic reagent, such as n-butyllithium, to form the corresponding naphthyl lithium intermediate.
Coupling with Dimethylchlorosilane: The naphthyl lithium intermediate is then reacted with dimethylchlorosilane to form the dimethylsilyl-substituted naphthalene.
Attachment to Phenylmethanol: Finally, the dimethylsilyl-substituted naphthalene is coupled with phenylmethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxynaphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of the methoxynaphthalene moiety.
Scientific Research Applications
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety can interact with aromatic receptors, while the dimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one: This compound features a chromenone moiety instead of the phenylmethanol structure.
N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: This compound has an ethynyl linkage and a sulfonamide group, differing from the dimethylsilyl and methanol groups.
Uniqueness
The uniqueness of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol lies in its combination of the methoxynaphthalene moiety with the dimethylsilyl and phenylmethanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-[(4-methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2Si/c1-22-18-12-13-20(17-10-6-5-9-16(17)18)23(2,3)19-11-7-4-8-15(19)14-21/h4-13,21H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIBNRHKCFXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C3=CC=CC=C3CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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